molecular formula C12H17N B8669230 N-(2-Methylbenzylidene)-tert-butylamine

N-(2-Methylbenzylidene)-tert-butylamine

Cat. No. B8669230
M. Wt: 175.27 g/mol
InChI Key: FSTJSZALCOAPRT-UHFFFAOYSA-N
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Patent
US05659084

Procedure details

A stirred solution of o-tolualdehyde (25 g, 0.21 mol), and t-butylamine (27.75 g, 0.38 mol) in toluene (250 mL) was refluxed under standard Dean-Stark conditions for 20 h. The solution was evaporated to an oil which was vacuum distilled (bp 70°-73° C., 0.6 mm Hg) to afford 33.9 g (93%) of product: IR (neat) 2980, 1645, 1605, 1460, 1375, 1210, 960, 910 cm-1 ; 1H NMR (400 MHz, CDCl3) δ 8.56 (s, 1 H), 7.86-7.83 (m, 1 H), 7.25-7.11 (m, 3 H), 2.46 (s, 3 H), 1.30 (s, 9 H); 13C NMR (CDCl3, 100 MHz) δ 153.7, 137.1, 135.1, 130.5, 129.6, 127.1, 126.4, 57.5, 29.8, 19.2; GC RT 7.6 min (DB-1, 30 m×0.53 mm, program: 100° C. for 5 min, 100°-260° C. at 15° C./min, hold at 260° C. for 12 min).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.75 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[C:2]([CH:7]=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:10]([NH2:14])([CH3:13])([CH3:12])[CH3:11]>C1(C)C=CC=CC=1>[CH3:9][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[N:14][C:10]([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=O)C
Name
Quantity
27.75 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to an oil which
DISTILLATION
Type
DISTILLATION
Details
distilled (bp 70°-73° C., 0.6 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C=NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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